N-[2-(1H-1,2,3-Benzotriazol-1-yl)-1,2-diphenylethyl]aniline N-[2-(1H-1,2,3-Benzotriazol-1-yl)-1,2-diphenylethyl]aniline
Brand Name: Vulcanchem
CAS No.: 142819-59-8
VCID: VC6791322
InChI: InChI=1S/C26H22N4/c1-4-12-20(13-5-1)25(27-22-16-8-3-9-17-22)26(21-14-6-2-7-15-21)30-24-19-11-10-18-23(24)28-29-30/h1-19,25-27H
SMILES: C1=CC=C(C=C1)C(C(C2=CC=CC=C2)N3C4=CC=CC=C4N=N3)NC5=CC=CC=C5
Molecular Formula: C26H22N4
Molecular Weight: 390.49

N-[2-(1H-1,2,3-Benzotriazol-1-yl)-1,2-diphenylethyl]aniline

CAS No.: 142819-59-8

Cat. No.: VC6791322

Molecular Formula: C26H22N4

Molecular Weight: 390.49

* For research use only. Not for human or veterinary use.

N-[2-(1H-1,2,3-Benzotriazol-1-yl)-1,2-diphenylethyl]aniline - 142819-59-8

Specification

CAS No. 142819-59-8
Molecular Formula C26H22N4
Molecular Weight 390.49
IUPAC Name N-[2-(benzotriazol-1-yl)-1,2-diphenylethyl]aniline
Standard InChI InChI=1S/C26H22N4/c1-4-12-20(13-5-1)25(27-22-16-8-3-9-17-22)26(21-14-6-2-7-15-21)30-24-19-11-10-18-23(24)28-29-30/h1-19,25-27H
Standard InChI Key NVNWNXYTWLXPKS-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C(C(C2=CC=CC=C2)N3C4=CC=CC=C4N=N3)NC5=CC=CC=C5

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of N-[2-(1H-1,2,3-Benzotriazol-1-yl)-1,2-diphenylethyl]aniline is C₂₆H₂₂N₄, with a molecular weight of 390.49 g/mol. The IUPAC name reflects its three-component structure: a central ethane unit bonded to two phenyl groups, a benzotriazole ring at the 1-position, and an aniline group at the adjacent carbon. Key structural features include:

  • Benzotriazole moiety: A fused heterocyclic ring system (benzene + triazole) known for its electron-deficient aromatic character, enabling π-π stacking and UV absorption .

  • Diphenylethyl backbone: Provides steric bulk and enhances thermal stability by restricting molecular rotation.

  • Aniline substituent: Introduces basicity and potential for further functionalization via electrophilic substitution .

Table 1: Key Physicochemical Data

PropertyValue/DescriptionSource Reference
Molecular FormulaC₂₆H₂₂N₄
Molecular Weight390.49 g/mol
SMILES NotationC1=CC=C(C=C1)C(C(C2=CC=CC=C2)N3C4=CC=CC=C4N=N3)NC5=CC=CC=C5
Standard InChIInChI=1S/C26H22N4/c1-4-12-20(13-5-1)25(27-22-16-8-3-9-17-22)26(21-14-6-2-7-15-21)30-24-19-11-10-18-23(24)28-29-30/h1-19,25-27H
Thermal StabilityHigh (decomposition >250°C inferred from analogs)
UV Absorptionλₘₐₓ ~300–350 nm (benzotriazole typical)

The compound’s solubility remains undocumented, but analogs with similar aryl substitutions exhibit low polarity, suggesting preferential solubility in organic solvents like dichloromethane or dimethylformamide .

Applications in Materials Science

Polymer Additives

Benzotriazole derivatives are widely used as UV stabilizers in polymers due to their ability to absorb ultraviolet radiation and dissipate energy harmlessly . The diphenylethyl-aniline structure of this compound likely enhances compatibility with aromatic polymers (e.g., polystyrene, polycarbonates), reducing phase separation and improving long-term stability.

Corrosion Inhibition

The benzotriazole moiety’s capacity to chelate metal ions suggests potential as a corrosion inhibitor. Analogous compounds form protective films on copper and steel surfaces, mitigating oxidative degradation in industrial settings .

Photoresist Components

In microelectronics, benzotriazoles serve as photoacid generators (PAGs) in photoresists. The aniline group in this derivative could enable tunable solubility parameters for next-generation lithography techniques.

Comparative Analysis with Related Benzotriazole Derivatives

Table 2: Structural and Functional Comparison

Compound NameMolecular FormulaKey FeaturesApplications
N-[2-(Benzotriazol-1-yl)-1,2-diphenylethyl]anilineC₂₆H₂₂N₄Diphenylethyl backbone, anilinePolymer stabilization
N-[1H-Benzotriazol-1-yl(4-methylphenyl)methyl]-4-methylanilineC₂₁H₂₀N₄Methyl substituents, compact structureUV absorption
2-(Benzotriazol-1-yl)furanC₁₀H₇N₃OFuran heterocyclePhotochemical synthesis

Future Research Directions

  • Solubility and Crystallography Studies: Experimental determination of solubility parameters and single-crystal X-ray diffraction data would clarify its solid-state behavior .

  • Catalytic Applications: Exploring its use as a ligand in transition-metal catalysis, leveraging the benzotriazole’s electron-withdrawing properties .

  • Biocompatibility Assessments: Toxicity profiling to evaluate potential in biomedical coatings or drug delivery systems.

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